N''-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE
Overview
Description
N’'-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE typically involves the reaction of 5-chloro-1,3-benzoxazole-2-amine with benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N’'-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N’'-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE oxide.
Reduction: Formation of reduced derivatives such as N’'-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE amine.
Substitution: Formation of substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
N’'-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’'-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, leading to cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
- N-(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]ACETAMIDE
- 2,5-DICHLORO-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)BENZENESULFONAMIDE
- N-(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-[(5-METHYL-1,3-BENZOXAZOL-2-YL)SULFANYL]ACETAMIDE
Uniqueness
N’'-BENZOYL-N-(5-CHLORO-1,3-BENZOXAZOL-2-YL)GUANIDINE is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities.
Properties
IUPAC Name |
N-[(Z)-N'-(5-chloro-1,3-benzoxazol-2-yl)carbamimidoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-10-6-7-12-11(8-10)18-15(22-12)20-14(17)19-13(21)9-4-2-1-3-5-9/h1-8H,(H3,17,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFRAYHAYXTABQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=NC2=NC3=C(O2)C=CC(=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=N\C2=NC3=C(O2)C=CC(=C3)Cl)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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